![molecular formula C25H25N3O4S2 B2717912 4-(benzylsulfonyl)-N-(5-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)butanamide CAS No. 923458-96-2](/img/structure/B2717912.png)
4-(benzylsulfonyl)-N-(5-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)butanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound contains several functional groups including a benzylsulfonyl group, a methoxybenzo[d]thiazol-2-yl group, and a pyridin-3-ylmethyl group. Thiazolo[5,4-d]thiazoles, which are part of the methoxybenzo[d]thiazol-2-yl group, are known to be electron deficient systems with high oxidative stability and a rigid planar structure, enabling efficient intermolecular π–π overlap .
Synthesis Analysis
While specific synthesis methods for this compound are not available, thiazolo[5,4-d]thiazoles can be prepared by expanding the conjugated backbone of the semiconducting material .Molecular Structure Analysis
The thiazolo[5,4-d]thiazole moiety is an electron deficient system with high oxidative stability and a rigid planar structure, enabling efficient intermolecular π–π overlap .Applications De Recherche Scientifique
Photodynamic Therapy Application
A study by Pişkin, Canpolat, and Öztürk (2020) synthesized and characterized new zinc phthalocyanine compounds substituted with benzenesulfonamide derivative groups containing Schiff base. These compounds, due to their excellent fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield, have been identified as very useful for photodynamic therapy applications. The potential for these compounds to act as Type II photosensitizers for cancer treatment in photodynamic therapy was highlighted, emphasizing their role in the efficient generation of singlet oxygen necessary for this application (Pişkin, Canpolat, & Öztürk, 2020).
Chemical Nucleases
Research by Macías et al. (2006) on copper(II) complexes with sulfonamides derived from 2-picolylamine demonstrated their utility as chemical nucleases. These complexes, when exposed to specific conditions, acted effectively to cleave DNA, offering a pathway for their use in genetic engineering and molecular biology research. The generation of reactive oxygen species, such as hydroxyl and singlet oxygen-like species, was crucial for their nuclease activity, suggesting their potential application in targeted DNA manipulation (Macías et al., 2006).
Antimicrobial Studies
Patel and Agravat (2009) synthesized new pyridine derivatives, including some that were prepared from reactions involving sulfonamido-substituted benzothiazoles. These compounds exhibited considerable antibacterial activity, indicating their potential in developing new antimicrobial agents. The structural features of these compounds, particularly the presence of the sulfonamide group, were key to their bioactivity, suggesting a possible area of application for compounds with similar functionalities in antimicrobial drug development (Patel & Agravat, 2009).
Anticonvulsant Agents
A study by Farag et al. (2012) involved synthesizing derivatives of heterocyclic compounds containing a sulfonamide thiazole moiety, which exhibited significant anticonvulsant activity. This research suggests that the incorporation of sulfonamide groups into heterocyclic frameworks can lead to bioactive compounds with potential applications in treating convulsive disorders. The specific structural modifications and the observed bioactivity underscore the versatility of sulfonamide-containing compounds in medicinal chemistry (Farag et al., 2012).
Orientations Futures
Propriétés
IUPAC Name |
4-benzylsulfonyl-N-(5-methoxy-1,3-benzothiazol-2-yl)-N-(pyridin-3-ylmethyl)butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H25N3O4S2/c1-32-21-11-12-23-22(15-21)27-25(33-23)28(17-20-9-5-13-26-16-20)24(29)10-6-14-34(30,31)18-19-7-3-2-4-8-19/h2-5,7-9,11-13,15-16H,6,10,14,17-18H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMIIWXOIERMHEY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)SC(=N2)N(CC3=CN=CC=C3)C(=O)CCCS(=O)(=O)CC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H25N3O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
495.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(benzylsulfonyl)-N-(5-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)butanamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

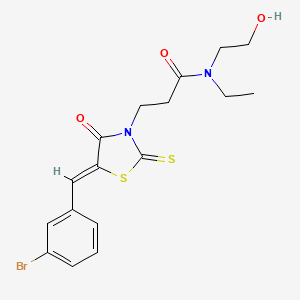

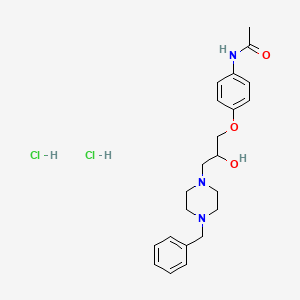
![5,6-Dimethyl-2-(propan-2-ylsulfanyl)thieno[2,3-d]pyrimidin-4-amine](/img/structure/B2717834.png)
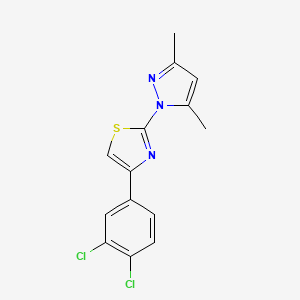


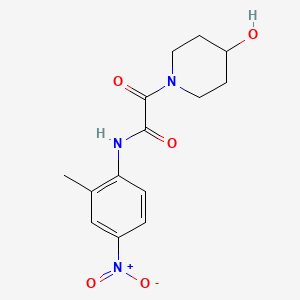

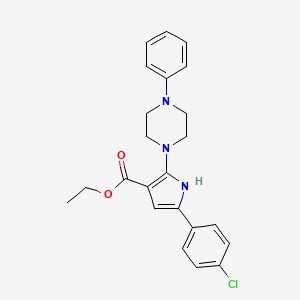
![N-(1-cyano-1-cyclopropylethyl)-2-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}acetamide](/img/structure/B2717847.png)
![N-[2-(propan-2-yl)phenyl]-1,3-benzothiazol-2-amine](/img/structure/B2717849.png)
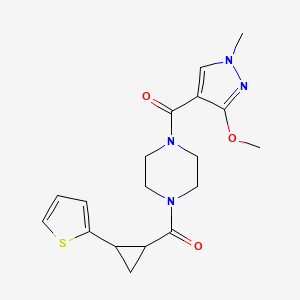
![3-cyano-6-cyclopropyl-2-(methylsulfanyl)-N-[(1-phenylcyclopropyl)methyl]pyridine-4-carboxamide](/img/structure/B2717851.png)